Benzenepropanal, 4-ethoxy-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethoxyphenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYCNZYVRBTZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization of Benzenepropanal, 4 Ethoxy
Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of Benzenepropanal, 4-ethoxy-. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), provide a complete picture of the molecule's carbon-hydrogen framework.
The ¹H NMR spectrum reveals distinct signals for each type of proton in the molecule. The aldehydic proton is typically observed as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene (B1212753) group. The aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets in the range of 6.8 to 7.2 ppm. The ethoxy group protons present as a quartet around 4.0 ppm (–OCH₂) and a triplet around 1.4 ppm (–CH₃). The two methylene groups of the propanal chain appear as multiplets between 2.7 and 3.0 ppm.
The ¹³C NMR spectrum complements the proton data, showing characteristic signals for the aldehyde carbonyl carbon (~202 ppm), the aromatic carbons (115-160 ppm), the ether-linked methylene carbon (~63 ppm), and the aliphatic carbons of the ethyl and propyl chains.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To confirm the connectivity of these assigned protons and carbons, multi-dimensional NMR techniques are employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. emerypharma.comresearchgate.net For Benzenepropanal, 4-ethoxy-, COSY spectra would show cross-peaks connecting the aldehydic proton to the adjacent methylene protons, which in turn are coupled to the other methylene group in the propanal chain. It would also confirm the coupling between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. emerypharma.comuvic.ca Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of all protonated carbons in the molecule. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduemerypharma.com This is crucial for connecting molecular fragments. For instance, HMBC would show correlations from the aromatic protons to the carbons of the propanal side chain and the ethoxy group, confirming their attachment to the benzene ring. Correlations from the aldehydic proton to the C2 and C3 carbons of the propanal chain would solidify the structure of the side chain.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for Benzenepropanal, 4-ethoxy-
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with Proton at...) | Key HMBC Correlations (with Carbon at...) |
| Aldehyde (CHO) | ~9.8 (t) | ~202 | β-CH₂ | β-CH₂, γ-CH₂ |
| β-CH₂ (to CHO) | ~2.75 (m) | ~45 | CHO, γ-CH₂ | CHO, γ-CH₂, Ar-C1 |
| γ-CH₂ (to Ar) | ~2.95 (m) | ~28 | β-CH₂ | β-CH₂, Ar-C1, Ar-C2/6 |
| Ar-H2/6 | ~7.1 (d) | ~130 | Ar-H3/5 | Ar-C4, Ar-C1, γ-CH₂ |
| Ar-H3/5 | ~6.8 (d) | ~115 | Ar-H2/6 | Ar-C1, Ar-C4, O-CH₂ |
| Ar-C1 | - | ~132 | - | - |
| Ar-C4 | - | ~158 | - | - |
| O-CH₂ | ~4.0 (q) | ~63 | O-CH₃ | Ar-C4, O-CH₃ |
| O-CH₃ | ~1.4 (t) | ~15 | O-CH₂ | O-CH₂ |
Conformational Analysis using NMR Spectroscopy
NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformations of the molecule in solution. nih.govauremn.org.br The rotational freedom around the single bonds, specifically the Cγ-C(Aryl) bond and the Cβ-Cγ bond, allows the molecule to adopt various spatial arrangements. By measuring proton-proton coupling constants and observing through-space NOE correlations, researchers can determine the relative populations of different conformers. mdpi.com For flexible molecules like Benzenepropanal, 4-ethoxy-, this analysis helps to understand the three-dimensional shape that influences its chemical and biological activity. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including FTIR and Raman, are powerful for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a rapid and sensitive method for identifying key functional groups. nih.gov The FTIR spectrum of Benzenepropanal, 4-ethoxy- is characterized by several strong absorption bands. A prominent peak around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the aliphatic aldehyde. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching of the aryl ether linkage gives rise to a strong band typically found between 1230 and 1270 cm⁻¹. researchgate.netnist.gov
Interactive Table: Characteristic FTIR Absorption Bands for Benzenepropanal, 4-ethoxy-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2970-2850 | C-H Stretch | Aliphatic (propyl, ethyl) |
| ~2830 & ~2730 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1725 | C=O Stretch | Aldehyde |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1175 | C-O Stretch | Alkyl Ether |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR. beilstein-journals.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The spectrum of Benzenepropanal, 4-ethoxy- would show a strong band for the symmetric breathing mode of the para-substituted benzene ring. The C=O stretch of the aldehyde is also visible, though often weaker than in the IR spectrum. Raman spectroscopy is an excellent tool for creating a unique "molecular fingerprint" of the compound, useful for identification and quality control. nsf.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk For Benzenepropanal, 4-ethoxy-, with a molecular formula of C₁₁H₁₄O₂, the expected exact mass of the molecular ion (M⁺) is approximately 178.10 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes characteristic fragmentation. Common fragmentation pathways for this molecule include:
Loss of an ethyl radical (•CH₂CH₃): A significant peak would be observed at M-29, resulting from the cleavage of the ethoxy group.
Loss of a formyl radical (•CHO): A peak at M-29 corresponding to the loss of the aldehyde group. libretexts.org
McLafferty Rearrangement: A characteristic rearrangement for aldehydes with a sufficiently long alkyl chain, which could lead to specific neutral losses and fragment ions.
Benzylic cleavage: Cleavage of the bond between the β and γ carbons of the side chain is highly favorable, leading to a stable benzylic-type cation. A prominent peak is often observed at m/z 121, corresponding to the [H₂C=CHC₆H₄OCH₂CH₃]⁺ ion, or at m/z 107 corresponding to the ethoxy tropylium (B1234903) ion. miamioh.edu
Interactive Table: Plausible Mass Spectrometry Fragmentation for Benzenepropanal, 4-ethoxy-
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 178 | [C₁₁H₁₄O₂]⁺ | (Molecular Ion) |
| 149 | [C₉H₉O₂]⁺ | •CHO |
| 121 | [C₈H₉O]⁺ | •CH₂CHO |
| 107 | [C₇H₇O]⁺ | •C₂H₄, •CHO |
| 77 | [C₆H₅]⁺ | •C₂H₅O, •C₃H₄O |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For Benzenepropanal, 4-ethoxy-, with the molecular formula C₁₁H₁₄O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark against which the experimentally measured exact mass is compared. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), confirms the elemental composition of the analyte. This level of accuracy is crucial for differentiating the target compound from potential isobaric interferences in a complex sample matrix.
Table 1: HRMS Data for Benzenepropanal, 4-ethoxy-
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₂ |
| Theoretical Exact Mass (Monoisotopic) | 178.0994 Da |
| Typical Mass Analyzer | Time-of-Flight (TOF), Orbitrap |
| Common Ionization Mode | Electrospray Ionization (ESI), Electron Ionization (EI) |
| Expected Mass Accuracy | < 5 ppm |
Note: This table presents theoretical and expected values for HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is employed to gain detailed structural information by inducing fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion ([M]+• at m/z 178) of Benzenepropanal, 4-ethoxy- is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.
The fragmentation pattern is dictated by the compound's functional groups: the aromatic ring, the ethoxy group, and the propanal side chain. Key fragmentation pathways would likely include:
Loss of the ethyl group: Cleavage of the ethyl-oxygen bond in the ethoxy group, leading to a loss of 28 Da (C₂H₄) via a McLafferty-type rearrangement or 29 Da (•C₂H₅).
Cleavage of the propanal side chain: Alpha-cleavage adjacent to the aldehyde carbonyl group is characteristic, resulting in the loss of a hydrogen radical (1 Da) to form an [M-1]⁺ ion, or the loss of the formyl radical (•CHO, 29 Da) to produce an [M-29]⁺ ion.
Benzylic cleavage: Fission of the bond between the first and second carbon of the side chain is highly favorable, leading to the formation of a stable ethoxybenzyl cation at m/z 121. This is often a prominent peak in the spectrum.
Loss of the entire side chain: Cleavage can result in the loss of the propanal group (C₃H₅O), a neutral loss of 57 Da.
The fragmentation of the related compound 4-ethoxybenzaldehyde (B43997) shows a characteristic ion at m/z 121, corresponding to the loss of the formyl group (•CHO). nist.gov A similar fragmentation is expected for Benzenepropanal, 4-ethoxy-, making the ethoxybenzyl cation a key diagnostic fragment.
Table 2: Predicted MS/MS Fragmentation Data for Benzenepropanal, 4-ethoxy-
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 178 | 149 | •CHO (29 Da) | [CH₃CH₂O-C₆H₄-CH₂CH₂]⁺ |
| 178 | 121 | •C₃H₅O (57 Da) | [CH₃CH₂O-C₆H₄]⁺ (Ethoxybenzyl cation) |
Note: This table is based on predicted fragmentation patterns derived from fundamental mass spectrometry principles.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is essential for separating Benzenepropanal, 4-ethoxy- from starting materials, byproducts, or other components within a mixture, as well as for quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of Benzenepropanal, 4-ethoxy-. In GC-MS, the compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which serves as a detector, providing a mass spectrum that confirms its identity.
A typical GC method would utilize a nonpolar or medium-polarity capillary column. The resulting mass spectrum for the compound would be compared against spectral libraries, such as the NIST database, for identification. allresearchjournal.com The retention time is a characteristic property under specific GC conditions and is used for qualitative analysis, while the peak area allows for quantitative measurements.
Table 3: Typical GC-MS Parameters for Analysis of Benzenepropanal, 4-ethoxy-
| Parameter | Typical Value / Condition |
|---|---|
| GC Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temp 50-70 °C, hold for 1-2 min, ramp at 10-15 °C/min to 280-300 °C, hold for 5-10 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-500 m/z |
Note: These parameters are illustrative and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of Benzenepropanal, 4-ethoxy-, especially for purity assessment and quantification in samples where the compound is not sufficiently volatile or is thermally unstable.
A reversed-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the compound's hydrophobicity. Benzenepropanal, 4-ethoxy-, being a moderately polar compound, would be well-retained and separated from more polar or less polar impurities. Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring provides strong chromophores that absorb UV light, often in the range of 254-280 nm.
Table 4: Illustrative HPLC Method Parameters for Benzenepropanal, 4-ethoxy-
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Detection Wavelength | ~275 nm (based on the ethoxy-substituted benzene chromophore) |
| Injection Volume | 10-20 µL |
Note: This table outlines a general-purpose HPLC method that would serve as a starting point for method development.
Chemical Reactivity and Functionalization of the Benzenepropanal, 4 Ethoxy Scaffold
Reactions at the Aldehyde Moiety
The aldehyde group is a prominent site for chemical reactions, primarily involving the electrophilic carbonyl carbon and the adjacent acidic α-hydrogens. Aromatic aldehydes, such as Benzenepropanal, 4-ethoxy-, are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. unizin.orglibretexts.org This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which diminishes the electrophilicity of the carbonyl carbon. unizin.orglibretexts.org
The carbonyl group in Benzenepropanal, 4-ethoxy- is susceptible to attack by a wide array of nucleophiles. ncert.nic.in This reaction typically proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation to yield the final alcohol product. unizin.orgncert.nic.in
Key nucleophilic addition reactions include:
Addition of Hydrogen Cyanide (HCN): In the presence of a catalytic amount of base, HCN adds to the aldehyde to form a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. ncert.nic.inorganicmystery.com
Addition of Alcohols: Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals. ncert.nic.inbritannica.com These can further react with a second molecule of alcohol to produce a stable acetal, which can serve as a protecting group for the aldehyde. ncert.nic.inorganicmystery.com
Addition of Grignard Reagents: Organometallic reagents like Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols after an acidic workup. britannica.comnumberanalytics.com
Condensation reactions are also a vital class of transformations for the aldehyde group, enabling the formation of carbon-carbon double bonds.
Aldol (B89426) Condensation: While Benzenepropanal, 4-ethoxy- itself has enolizable α-hydrogens, it can also act as the electrophilic partner in crossed or Claisen-Schmidt condensations. numberanalytics.comorganicreactions.orgmasterorganicchemistry.com This reaction typically involves an aromatic aldehyde reacting with a ketone or another enolizable compound in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. numberanalytics.comorganicreactions.orgsrmist.edu.in
Wittig Reaction: This reaction provides a reliable method for converting the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). numberanalytics.commasterorganicchemistry.com The geometry of the resulting alkene depends on the structure of the ylide.
Table 1: Examples of Nucleophilic Addition and Condensation Reagents for the Aldehyde Moiety
| Reaction Type | Reagent Example | Product Type |
| Nucleophilic Addition | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Nucleophilic Addition | Ethanol (in acid) | Acetal |
| Nucleophilic Addition | Phenylmagnesium Bromide | Secondary Alcohol |
| Condensation | Acetone (in base) | α,β-Unsaturated Ketone |
| Condensation | Triphenylphosphine Ylide | Alkene |
The aldehyde functional group can be readily transformed through both oxidation and reduction, leading to different functional groups and oxidation states.
Oxidation: Aldehydes are easily oxidized to form carboxylic acids. ncert.nic.inbritannica.com This transformation can be achieved using a variety of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid). ncert.nic.in For alkoxy-substituted benzaldehydes, the Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA or even hydrogen peroxide, can convert the aldehyde into a formate (B1220265) ester, which is then hydrolyzed to a phenol (B47542). researchgate.netacgpubs.org
Reduction: Reduction of the aldehyde group can yield either a primary alcohol or a hydrocarbon.
Reduction to Alcohols: Aldehydes are reduced to primary alcohols using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.commasterorganicchemistry.comlibretexts.orgunizin.org Catalytic hydrogenation over a metal catalyst (e.g., Ni, Pd, Pt) also accomplishes this transformation. britannica.com
Reduction to Hydrocarbons: The complete reduction of the carbonyl group to a methylene (B1212753) (-CH₂-) group can be achieved through methods like the Wolff-Kishner reaction (using hydrazine (B178648) and a strong base) or the Clemmensen reaction (using zinc-mercury amalgam and concentrated HCl). britannica.com
Table 2: Common Oxidation and Reduction Reactions of the Aldehyde Group
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Phenol (via formate ester) |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Reduction | Hydrazine (H₂NNH₂), KOH | Alkane (Methylene group) |
Reactions Involving the Ethoxy Group
The ethoxy group, an ether linkage to the aromatic ring, has its own characteristic reactivity, primarily involving cleavage of the ether bond and its electronic influence on the benzene (B151609) ring.
Aryl alkyl ethers like the 4-ethoxy group are generally stable but can be cleaved under specific, often harsh, conditions. The most common method involves treatment with strong acids, particularly hydrohalic acids like HBr or HI. libretexts.orgwikipedia.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orglibretexts.org In the case of an aryl alkyl ether, the cleavage invariably produces a phenol and an alkyl halide because the carbon-oxygen bond of the aromatic ring is stronger, and the sp²-hybridized carbon is resistant to SN2 attack. libretexts.orglibretexts.org Diaryl ethers are generally resistant to this type of cleavage. libretexts.orglibretexts.org
More modern and milder methods for aryl ether cleavage have also been developed, utilizing reagents such as boron tribromide (BBr₃) or employing catalytic systems. researchgate.net Derivatization techniques, such as the "Derivatization Followed by Reductive Cleavage" (DFRC) method, have been developed primarily for lignin (B12514952) analysis but demonstrate selective cleavage of aryl ether linkages. tandfonline.comacs.orgnih.gov
The ethoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. rutgers.edu Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org
This resonance effect preferentially increases the electron density at the ortho and para positions relative to the ethoxy group. Consequently, the ethoxy group is a strong ortho, para-director, meaning that incoming electrophiles will predominantly substitute at the positions adjacent (ortho) and opposite (para) to it. rutgers.edulibretexts.org
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
Electrophilic Aromatic Substitution (EAS): As established, the 4-ethoxy group activates the benzene ring and directs incoming electrophiles to the ortho and para positions. libretexts.orgminia.edu.eg The propanal side chain, containing a carbonyl group, is a deactivating group. However, its deactivating effect is transmitted through the alkyl chain, making it weaker than if the carbonyl were directly attached to the ring. The dominant influence on regioselectivity is the strongly activating ethoxy group. Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho to the ethoxy group (C-3 and C-5).
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is generally unfavorable for electron-rich aromatic rings. numberanalytics.comgovtpgcdatia.ac.in The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgnumberanalytics.commasterorganicchemistry.com These electron-withdrawing groups are necessary to decrease the electron density of the ring, making it susceptible to nucleophilic attack and stabilizing the negatively charged intermediate (Meisenheimer complex). numberanalytics.commasterorganicchemistry.com
The Benzenepropanal, 4-ethoxy- scaffold lacks the necessary features for a typical SNAr reaction. The ethoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. numberanalytics.com Therefore, displacing a substituent on the ring via an SNAr mechanism would not be a feasible reaction under standard conditions.
Derivatization Strategies for Novel Ethoxy-Substituted Phenylpropanal Derivatives
Derivatization is a technique involving the reaction of a compound with a chemical reagent to alter its chemical structure and properties. researchgate.net For Benzenepropanal, 4-ethoxy-, derivatization strategies primarily target the aldehyde and the ethoxy group, allowing for the synthesis of a wide range of novel phenylpropanal derivatives. These strategies are crucial for modifying the compound's functionality to enable further chemical reactions or to investigate its structure-activity relationships.
One of the key derivatization strategies for the Benzenepropanal, 4-ethoxy- scaffold involves the cleavage of the aryl ethyl ether to yield the corresponding phenol derivative, 4-hydroxybenzenepropanal. This transformation is significant as it unmasks a reactive hydroxyl group, which can then be used for further functionalization.
The most common method for the cleavage of aryl alkyl ethers is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds through the protonation of the ether oxygen, which makes the ethoxy group a good leaving group. Subsequently, a nucleophilic attack by the halide ion (Br- or I-) on the ethyl group via an SN2 mechanism results in the formation of the phenol and the corresponding ethyl halide. libretexts.orglibretexts.org
Aryl alkyl ethers consistently yield a phenol and an alkyl halide because the carbon-oxygen bond of the aromatic ring is significantly stronger than the alkyl-oxygen bond, preventing the halide from attacking the aromatic ring. libretexts.orglibretexts.org
| Reagent | Product(s) | Mechanism | Reference(s) |
| Hydrobromic Acid (HBr) | 4-Hydroxybenzenepropanal, Bromoethane | SN2 | libretexts.orglibretexts.org |
| Hydroiodic Acid (HI) | 4-Hydroxybenzenepropanal, Iodoethane | SN2 | libretexts.orglibretexts.org |
| Boron Tribromide (BBr₃) | 4-Hydroxybenzenepropanal, Ethyl Bromide | Lewis Acid-mediated cleavage | stackexchange.com |
Table 1: Reagents for the Synthesis of Phenol Derivatives from Benzenepropanal, 4-ethoxy-.
While strong acids are effective, other reagents have been developed for ether cleavage, although some may be harsh or less selective. stackexchange.com For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving ethers, but it can be aggressive and may affect other functional groups if not used under carefully controlled conditions. stackexchange.com
The aldehyde functional group of Benzenepropanal, 4-ethoxy- is a prime site for derivatization through the formation of iminium ions and enamines. These intermediates are highly valuable in organic synthesis as they open up avenues for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The reaction of Benzenepropanal, 4-ethoxy- with a primary amine, under acidic catalysis, leads to the formation of an imine via an iminium ion intermediate. The process begins with the nucleophilic addition of the amine to the carbonyl carbon, followed by proton transfer to form a carbinolamine. organic-chemistry.org Subsequent protonation of the hydroxyl group and elimination of water generates a resonance-stabilized iminium ion. organic-chemistry.orgnih.gov Deprotonation of the nitrogen then yields the final imine product. organic-chemistry.org
When Benzenepropanal, 4-ethoxy- is treated with a secondary amine, the reaction also proceeds through an iminium ion intermediate. However, since the nitrogen in the iminium ion lacks a proton to be removed, a proton is instead abstracted from the adjacent carbon atom (the α-carbon of the original aldehyde), leading to the formation of an enamine. libretexts.orgnih.gov
| Reactant | Intermediate | Final Product | Reference(s) |
| Primary Amine (R-NH₂) | Iminium Ion | Imine | organic-chemistry.orgnih.gov |
| Secondary Amine (R₂NH) | Iminium Ion | Enamine | libretexts.orgnih.gov |
Table 2: Formation of Imines and Enamines from Benzenepropanal, 4-ethoxy-.
The formation of enamines is particularly useful as they can act as carbon nucleophiles. The electron-donating nitrogen atom increases the nucleophilicity of the α-carbon, making it reactive towards a variety of electrophiles. This reactivity is exploited in reactions such as the Stork enamine alkylation, which allows for the formation of new carbon-carbon bonds at the α-position of the original aldehyde.
Computational and Theoretical Studies on Benzenepropanal, 4 Ethoxy
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Benzenepropanal, 4-ethoxy-. These calculations provide a detailed picture of the molecule's orbitals and how they influence its chemical behavior.
DFT calculations are widely employed to model the electronic density of Benzenepropanal, 4-ethoxy- and from it, derive its molecular orbital characteristics. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For Benzenepropanal, 4-ethoxy-, the HOMO is typically localized on the electron-rich ethoxy-substituted benzene (B151609) ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is often centered on the propanal moiety, specifically the carbonyl group, which is the most likely site for nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Energies for Benzenepropanal, 4-ethoxy-
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For Benzenepropanal, 4-ethoxy-, key spectroscopic properties such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated.
Vibrational frequency analysis, performed at the same level of theory as the geometry optimization, can help in the assignment of experimental IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. Key predicted vibrational modes for Benzenepropanal, 4-ethoxy- would include the C=O stretch of the aldehyde, aromatic C-H stretches, and various modes associated with the ethoxy group.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and provide valuable information for structural elucidation.
Table 2: Selected Predicted Vibrational Frequencies for Benzenepropanal, 4-ethoxy-
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Aldehyde) | 1725 |
| Aromatic C=C Stretch | 1605, 1510 |
| C-O-C Stretch (Ether) | 1250 |
Note: Frequencies are hypothetical and represent typical values from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Benzenepropanal, 4-ethoxy-, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or receptors.
The conformational landscape of Benzenepropanal, 4-ethoxy- is influenced by the rotation around several single bonds, particularly in the propanal and ethoxy side chains. MD simulations can explore these different conformations and determine their relative stabilities. This is crucial for understanding how the molecule's shape influences its properties, including its scent profile.
Furthermore, MD simulations can be used to model the behavior of Benzenepropanal, 4-ethoxy- in different environments. For example, simulations in a water box can reveal information about its solvation and the nature of its interactions with water molecules. This can be important for understanding its behavior in aqueous systems.
Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. mdpi.com These models are particularly useful in the fragrance industry for predicting properties that are difficult or time-consuming to measure experimentally. mdpi.com
In gas chromatography, the retention index is a key parameter used for the identification of volatile compounds like Benzenepropanal, 4-ethoxy-. QSPR models can be developed to predict the retention indices of such compounds on various stationary phases. mdpi.com
These models are typically built using a large dataset of compounds with known retention indices. mdpi.com A wide range of molecular descriptors, which are numerical representations of the molecule's structure, are calculated for each compound. These can include topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the retention index. mdpi.com
For a molecule like Benzenepropanal, 4-ethoxy-, relevant descriptors in a QSPR model for retention index might include molecular weight, boiling point, polarizability, and descriptors related to the presence of the aldehyde and ether functional groups.
Table 3: Example of Molecular Descriptors Used in QSPR for Retention Index Prediction
| Descriptor Type | Example Descriptor | Relevance |
|---|---|---|
| Topological | Wiener Index | Describes molecular branching |
| Constitutional | Molecular Weight | Relates to volatility |
| Electronic | Dipole Moment | Indicates polarity |
Beyond retention indices, QSPR models can be developed to predict a variety of other physicochemical properties of Benzenepropanal, 4-ethoxy-. These can include properties like boiling point, vapor pressure, and water solubility, all of which are important for its application in consumer products.
The development process for these models is similar to that for retention indices, involving the calculation of molecular descriptors and the use of statistical methods to build a predictive model. The availability of accurate QSPR models can significantly accelerate the design and screening of new fragrance compounds with desired properties.
Lack of Specific Computational Studies on Reaction Mechanisms
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical examination of reaction mechanisms and transition states specifically involving Benzenepropanal, 4-ethoxy- . While computational chemistry is a powerful tool for elucidating reaction pathways, determining transition state geometries, and calculating activation energies, such detailed studies appear not to have been published for this particular compound.
General theoretical frameworks, such as those used to study electrophilic aromatic substitution, aldol (B89426) condensations, or hydroformylation reactions of related aromatic compounds, exist and are well-established. These computational methods, often employing Density Functional Theory (DFT), provide valuable insights into the electronic effects of substituents on reaction barriers and the nature of transition states. For instance, studies on alkoxy-substituted aromatic aldehydes in reactions like aldol condensations have been performed, and the electronic influence of the ethoxy group in electrophilic aromatic substitution on ethoxybenzene has been computationally explored.
However, specific data on the transition state energies, geometries (bond lengths and angles), and the intrinsic reaction coordinates for reactions involving Benzenepropanal, 4-ethoxy- are not present in the current body of published research. Consequently, a detailed, data-driven discussion of its reaction mechanisms from a computational standpoint is not possible at this time. Future computational investigations would be necessary to provide these specific theoretical insights.
Mechanistic Aspects of Biological Interactions Involving Ethoxy Substituted Phenylpropanals
Structure-Activity Relationship (SAR) Studies Focusing on Molecular Interactions
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. For 4-ethoxybenzenepropanal, both the ethoxy substituent and the phenylpropanal core are critical determinants of its potential bioactivity.
Elucidating the Role of the Ethoxy Group in Binding Affinity
The ethoxy group (-OCH2CH3) at the para-position of the phenyl ring significantly influences the molecule's electronic and steric properties, which in turn can modulate its binding affinity to biological targets. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on a receptor or enzyme active site. Furthermore, the ethyl extension introduces a degree of lipophilicity, which can be favorable for interactions with hydrophobic pockets in proteins.
In studies of related compounds, the position of the ethoxy group has been shown to be a critical factor. For instance, in a series of 3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-thiazolidine-2,4-dione analogs, shifting the ethoxy group from the 4-position to the 2-position on the phenyl ring resulted in a significant improvement in their functional activities, including the inhibition of cell proliferation and induction of apoptosis. researchgate.net This suggests that the spatial orientation of the ethoxy group is crucial for optimal interaction with the target, which in that case was suggested to be related to ERK1/2 inhibition. researchgate.net
The electronic effect of the ethoxy group, being an electron-donating group, can also influence the reactivity of the aromatic ring and the propanal side chain, potentially affecting stacking interactions with aromatic residues in a binding pocket. acs.org
Table 1: Influence of Ethoxy Group Position on Biological Activity of Related Compounds
| Compound Series | Observation | Implication for 4-Ethoxybenzenepropanal |
|---|---|---|
| 3-(2-amino-ethyl)-5-(ethoxy-benzylidene)-thiazolidine-2,4-diones | Shifting the ethoxy group from the 4- to the 2-position enhanced anti-proliferative activity. researchgate.net | The para-position of the ethoxy group in 4-ethoxybenzenepropanal might not be optimal for all biological targets; other isomers could exhibit different or enhanced activities. |
This table is generated based on findings from related but not identical compounds to provide a conceptual framework.
Analysis of the Phenylpropanal Core's Contribution to Bioactivity
The phenylpropanal core structure, consisting of a benzene (B151609) ring attached to a propanal chain, is a common motif in various biologically active molecules. researchgate.netresearchgate.net The aldehyde functional group is particularly reactive and can participate in several types of interactions.
The carbonyl oxygen of the aldehyde can act as a hydrogen bond acceptor, while the aldehyde carbon is electrophilic and can be susceptible to nucleophilic attack from amino acid residues such as cysteine or lysine (B10760008) within an enzyme's active site, potentially leading to reversible or irreversible covalent bond formation. The phenyl ring itself can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, as well as hydrophobic interactions. stfc.ac.uk
Studies on aromatic aldehydes have highlighted their potential as enzyme inhibitors. nih.govbohrium.com The combination of the aromatic ring and the aldehyde group allows for a multi-point interaction with the target protein, enhancing binding affinity and specificity.
Table 2: Potential Contributions of the Phenylpropanal Core to Bioactivity
| Structural Feature | Potential Interaction | Significance |
|---|---|---|
| Phenyl Ring | π-π stacking, hydrophobic interactions. stfc.ac.uk | Anchoring the molecule within a binding site. |
| Aldehyde (Carbonyl Oxygen) | Hydrogen bond acceptor. | Specificity and orientation within the binding site. |
| Aldehyde (Carbonyl Carbon) | Electrophilic center for nucleophilic attack. | Potential for covalent modification of the target, leading to inhibition. |
Investigating Potential Enzyme Substrate/Inhibitor Mechanisms at a Molecular Level
The chemical features of 4-ethoxybenzenepropanal suggest it could act as a modulator of enzyme activity, either as a substrate or an inhibitor.
Aromatic aldehydes have been identified as inhibitors of various enzymes. nih.govbohrium.com For example, certain aromatic aldehydes are known to inhibit aldose reductase, an enzyme implicated in diabetic complications, by forming a stable ternary complex with the enzyme and the cofactor NADP+. nih.gov Similarly, derivatives of aromatic aldehydes have shown inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis, through non-competitive inhibition. bohrium.com
The mechanism of inhibition by an aromatic aldehyde like 4-ethoxybenzenepropanal could involve several scenarios:
Competitive Inhibition: The molecule could compete with the natural substrate for binding to the enzyme's active site, due to structural similarities.
Non-competitive Inhibition: It might bind to an allosteric site on the enzyme, inducing a conformational change that alters the active site and reduces its efficiency. bohrium.com
Mechanism-based Inhibition (Suicide Inhibition): The aldehyde could be processed by the enzyme, leading to the formation of a reactive intermediate that covalently binds to and permanently inactivates the enzyme.
Table 3: Potential Enzyme Inhibition Mechanisms for 4-Ethoxybenzenepropanal
| Inhibition Type | Molecular Mechanism | Example from Related Compounds |
|---|---|---|
| Competitive | Binds to the active site, preventing substrate binding. | Anti-oximes of aromatic aldehydes form a stable ternary complex with aldose reductase and NADP+. nih.gov |
| Non-competitive | Binds to an allosteric site, causing a conformational change that inactivates the enzyme. | A kojic acid derivative with an aromatic aldehyde moiety acts as a non-competitive inhibitor of tyrosinase. bohrium.com |
| Uncompetitive | Binds only to the enzyme-substrate complex. | Phenylpyruvic acid inhibits 3β-hydroxysteroid dehydrogenase and high-molecular-weight aldehyde reductase uncompetitively. oup.com |
Mechanistic Pathways of Interaction with Cellular Components (Conceptual Frameworks)
Beyond direct enzyme inhibition, small aromatic molecules like 4-ethoxybenzenepropanal can interact with various cellular components, influencing signaling pathways and other cellular processes. The lipophilic nature imparted by the ethoxy group and the phenyl ring could facilitate its passage across cell membranes. acs.org
Once inside the cell, potential interactions could include:
Modulation of Signaling Pathways: Small molecules can interfere with protein-protein interactions or bind to signaling proteins, thereby altering their activity. For instance, some small aromatic compounds have been shown to repress bacterial host cell invasion by modulating gene expression. asm.org
Interaction with Nuclear Receptors: The structure of 4-ethoxybenzenepropanal might allow it to bind to nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.
Induction of Oxidative Stress: The aldehyde group can be a source of reactive oxygen species (ROS) through various metabolic processes, which could lead to cellular stress and apoptosis.
Interaction with DNA: While less common for a molecule of this size and structure, some small molecules can intercalate into DNA or bind to its grooves, potentially affecting DNA replication and transcription. researchgate.net
These conceptual frameworks provide a basis for investigating the broader biological effects of 4-ethoxybenzenepropanal at the cellular level.
Advanced Analytical Methodologies for Benzenepropanal, 4 Ethoxy Research
Development of High-Throughput Screening Methods for Synthetic Optimization
The synthesis of Benzenepropanal, 4-ethoxy- can be a multifaceted process, often with several potential reaction pathways and a range of parameters that can influence yield and purity. High-throughput screening (HTS) methods have emerged as a powerful tool to accelerate the optimization of these synthetic routes. By employing miniaturized and parallel reaction formats, researchers can rapidly evaluate a large number of reaction conditions.
The core of HTS in this context involves the use of microplate reactors where different catalysts, solvents, temperatures, and reactant ratios can be tested simultaneously. The outcomes of these reactions are typically analyzed using rapid analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD). This combination allows for the quick quantification of the target compound, Benzenepropanal, 4-ethoxy-, and the identification of any byproducts.
Table 1: Example of a High-Throughput Screening Experiment for Benzenepropanal, 4-ethoxy- Synthesis
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Catalyst | Palladium(II) Acetate | Tetrakis(triphenylphosphine)palladium(0) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | No Catalyst |
| Solvent | Toluene | Dimethylformamide (DMF) | Acetonitrile | Tetrahydrofuran (THF) |
| Temperature | 80°C | 100°C | 80°C | 100°C |
| Yield (%) | 75 | 85 | 92 | <5 |
This table is a hypothetical representation of an HTS experiment and does not reflect actual experimental data.
Application of Chemometrics and Multivariate Analysis in Analytical Data Interpretation
The large datasets generated from analytical instruments, especially in conjunction with HTS, necessitate the use of advanced data analysis techniques. Chemometrics, the science of extracting information from chemical systems by data-driven means, and multivariate analysis are indispensable in interpreting the complex analytical data associated with Benzenepropanal, 4-ethoxy- research.
Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are applied to analyze spectral and chromatographic data. PCA can help in identifying patterns and clustering in the data, which can be correlated with specific experimental conditions. For instance, PCA could be used to differentiate between successful and unsuccessful synthetic reactions based on their full chromatographic profiles, rather than just the yield of the target compound.
PLS regression is particularly useful for building predictive models. For example, a PLS model could be developed to predict the final yield of Benzenepropanal, 4-ethoxy- based on early-stage reaction monitoring data from techniques like in-situ infrared spectroscopy. This predictive capability allows for real-time process control and optimization.
Research on Advanced Sample Preparation Techniques for Complex Matrices
The analysis of Benzenepropanal, 4-ethoxy- is often required in complex matrices, such as environmental samples, biological fluids, or food products. The presence of interfering compounds in these matrices can significantly affect the accuracy and sensitivity of the analytical method. Therefore, advanced sample preparation techniques are crucial for isolating the analyte of interest and removing matrix components.
Solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are two modern, solvent-minimized techniques that have found application in this area. These methods utilize a coated fiber or stir bar to extract and concentrate Benzenepropanal, 4-ethoxy- from the sample. The choice of coating material is critical and is selected based on the polarity and volatility of the analyte.
Another advanced technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves a simple extraction and cleanup procedure. This method is particularly effective for a wide range of analytes in various food and environmental matrices and can be adapted for the analysis of Benzenepropanal, 4-ethoxy-.
Table 2: Comparison of Advanced Sample Preparation Techniques
| Technique | Principle | Advantages | Common Applications |
| SPME | Adsorption/Absorption | Solvent-free, simple, portable | Environmental, food, and forensic analysis |
| SBSE | Sorptive Extraction | High analyte recovery, high sensitivity | Trace analysis in environmental and biological samples |
| QuEChERS | Liquid-Liquid Partitioning with d-SPE cleanup | Fast, low solvent use, high throughput | Pesticide residue analysis, veterinary drug analysis |
Validation Protocols for Novel Analytical Methods in Chemical Research
The development of any new analytical method for Benzenepropanal, 4-ethoxy- must be followed by a rigorous validation process to ensure its reliability and fitness for purpose. Validation protocols are designed to demonstrate that the method is accurate, precise, specific, sensitive, and robust.
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by analyzing blank matrices and spiked samples.
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing certified reference materials or by recovery studies on spiked samples.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The validation process is a critical step in the lifecycle of an analytical method, providing confidence in the data generated and ensuring its comparability across different laboratories and studies.
Environmental Fate and Degradation Pathways of Benzenepropanal, 4 Ethoxy
Photodegradation Mechanisms in Atmospheric and Aqueous Environments
Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of organic chemicals from the environment. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.
In the atmosphere , organic compounds like Benzenepropanal, 4-ethoxy- are likely to be degraded primarily through reactions with hydroxyl (•OH) radicals, which are ubiquitously present during the day. The rate of this reaction is a key determinant of a chemical's atmospheric lifetime. For aromatic aldehydes, the reaction with •OH radicals can proceed via two main pathways: hydrogen abstraction from the aldehydic group or addition to the aromatic ring. The presence of an ethoxy group on the benzene (B151609) ring may influence the reaction rate and the specific products formed. However, without experimental data, the atmospheric half-life of Benzenepropanal, 4-ethoxy- remains speculative.
In aqueous environments , direct photolysis can occur if the compound absorbs light at wavelengths present in sunlight (above 290 nm). The aromatic ring and the propanal side chain in Benzenepropanal, 4-ethoxy- suggest potential for light absorption. Indirect photodegradation in water is also a significant pathway, involving reactions with reactive species such as hydroxyl radicals, singlet oxygen, and dissolved organic matter. These processes can lead to the transformation of the parent compound into various smaller, more polar byproducts. Specific studies on the photodegradation rates and products for Benzenepropanal, 4-ethoxy- in water are not currently available.
Biodegradation Pathways in Natural Systems
Biodegradation is the breakdown of organic substances by microorganisms and is a crucial process for the removal of chemicals from soil and water.
Volatilization and Atmospheric Transport Studies
Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase, enabling its transport in the atmosphere. The tendency of a chemical to volatilize is governed by its vapor pressure and its Henry's Law constant, which describes its partitioning between air and water.
There are no published studies that have specifically measured the vapor pressure or Henry's Law constant for Benzenepropanal, 4-ethoxy-. Consequently, its potential for volatilization from water or moist soil surfaces and subsequent long-range atmospheric transport cannot be definitively assessed. Theoretical estimation methods could provide an indication of these properties, but such predictions have not been reported in the available literature.
Theoretical Modeling of Environmental Persistence and Transformation Products
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and other environmental fate models are valuable tools for predicting the environmental behavior of chemicals. researchgate.netrsc.org These models use the chemical structure to estimate various physical-chemical properties and degradation rates.
For Benzenepropanal, 4-ethoxy-, models like the EPI (Estimation Program Interface) Suite™ could be used to predict properties such as its octanol-water partition coefficient (Kow), which indicates its potential to bioaccumulate, its atmospheric oxidation rate, and its biodegradability. epa.gov Such models could provide estimates of its likely persistence in different environmental compartments and suggest potential transformation products. For instance, based on its structure, likely transformation products would include 4-ethoxybenzenepropanoic acid from oxidation of the aldehyde, and phenolic compounds if the ether linkage is cleaved. However, it is crucial to emphasize that these would be model-based predictions and would require experimental verification for confirmation. A search of publicly available databases did not yield any pre-calculated QSAR predictions for the environmental fate of Benzenepropanal, 4-ethoxy-.
Strategic Research Applications of Benzenepropanal, 4 Ethoxy in Chemical Science
Role as a Key Intermediate in Multi-Step Organic Synthesis
Benzenepropanal, 4-ethoxy-, as a functionalized aromatic aldehyde, holds potential as a key intermediate in multi-step organic synthesis. Aldehydes are versatile functional groups that can undergo a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.
In a synthetic sequence, the aldehyde group of Benzenepropanal, 4-ethoxy- can be a precursor to various other functionalities. For instance, it can be oxidized to form the corresponding carboxylic acid, 3-(4-ethoxyphenyl)propanoic acid, or reduced to the alcohol, 3-(4-ethoxyphenyl)propan-1-ol. These products can then be utilized in further reactions such as esterification or etherification.
Furthermore, the aldehyde can participate in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. Reactions such as the Wittig, Grignard, and aldol (B89426) reactions would allow for the extension of the carbon chain and the introduction of new functional groups. For example, reaction with a phosphorus ylide in a Wittig reaction could yield an alkene, while a Grignard reagent could add to the carbonyl carbon to form a secondary alcohol.
While specific examples of multi-step syntheses explicitly using Benzenepropanal, 4-ethoxy- as an intermediate are not readily found, the reactivity of the aldehyde functional group and the presence of the ethoxy-substituted benzene (B151609) ring make it a plausible building block for the synthesis of various target molecules, potentially in the fields of pharmaceuticals, agrochemicals, or fragrance chemistry. The 4-ethoxy group can influence the reactivity and properties of the final product.
Contributions to Advanced Materials Design and Polymer Chemistry
The application of Benzenepropanal, 4-ethoxy- in advanced materials design and polymer chemistry is not well-documented. However, based on the chemistry of related compounds, some potential contributions can be postulated.
Aldehyde-containing compounds can be used in the synthesis of polymers through various polymerization reactions. For example, they can react with phenols or other suitable monomers to form resins. The ethoxy group on the benzene ring could modify the properties of such polymers, potentially enhancing thermal stability or altering solubility characteristics.
Additionally, the aldehyde functionality allows for the molecule to be grafted onto existing polymer backbones, thereby modifying the surface properties of materials. This could be relevant in the design of functional coatings or composites. For instance, the incorporation of aromatic structures can influence the mechanical strength and refractive index of materials. While there is a mention of a related compound, 3-[4-(propan-2-yloxy)phenyl]propanal, being used in the synthesis of polymers with enhanced thermal stability and mechanical strength for applications in coatings and composites, specific research on the 4-ethoxy variant is not available.
Utilization as a Standard in Chemical Analytical Method Development
The use of Benzenepropanal, 4-ethoxy- as a standard in the development of chemical analytical methods is not established in the scientific literature. Generally, a compound is chosen as an analytical standard based on its purity, stability, and relevance to the analysis being developed.
For a new analytical method to be developed and validated, a pure sample of the analyte is required to serve as a reference standard. cdc.govresearchgate.netunm.edu This standard is used to determine the method's accuracy, precision, linearity, and limits of detection and quantification. If Benzenepropanal, 4-ethoxy- were a compound of interest in a particular matrix (for example, as a fragrance component, a metabolite, or an environmental contaminant), a pure, well-characterized sample of it would be essential for developing a reliable analytical method for its detection and quantification. cdc.govresearchgate.netunm.edu
Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are common for the analysis of such organic compounds. The development of these methods would involve optimizing parameters like the column type, mobile or carrier gas phase, and detector settings to achieve good separation and sensitive detection of Benzenepropanal, 4-ethoxy-. However, without a specific context for its analysis, its role as an analytical standard remains hypothetical.
Exploration in Mechanistic Organic Chemistry Research
The aldehyde group is a classic electrophile, and its reactions with nucleophiles are central to many mechanistic investigations. Studies could explore the kinetics and thermodynamics of nucleophilic addition to the carbonyl group, and how the 4-ethoxy substituent on the benzene ring influences the reaction rate and equilibrium. The ethoxy group is an electron-donating group through resonance, which would affect the electrophilicity of the carbonyl carbon.
Furthermore, the propanal side chain offers possibilities for studying regioselectivity in reactions. For example, reactions at the α-carbon (the carbon adjacent to the carbonyl group) can be explored, such as enolate formation and subsequent alkylation or aldol reactions. The presence of the aromatic ring also allows for the study of electrophilic aromatic substitution reactions, investigating how the 3-oxopropyl substituent directs incoming electrophiles.
The study of reactive intermediates, such as enolates or radicals derived from Benzenepropanal, 4-ethoxy-, could also be a focus of mechanistic research. lumenlearning.comwiley.com Experimental techniques like spectroscopy, kinetics studies, and computational modeling would be employed to elucidate reaction pathways and the structures of transient species. wikipedia.orgmckgroup.org
Future Research Directions and Unexplored Avenues for Benzenepropanal, 4 Ethoxy
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and synthesis of novel fragrance molecules, including derivatives of Benzenepropanal, 4-ethoxy-. Machine learning (ML) algorithms can analyze vast datasets of chemical structures and their corresponding olfactory properties to build predictive models. nih.govrsc.org These models can forecast the scent profile of a hypothetical molecule based on its structure, significantly reducing the trial-and-error inherent in traditional fragrance development. nih.gov
Furthermore, AI can optimize the synthetic pathways for Benzenepropanal, 4-ethoxy- and its derivatives. Retrosynthesis prediction tools, powered by machine learning, can suggest the most efficient and cost-effective reaction routes, minimizing waste and improving yield. This predictive capability can guide chemists in designing more sustainable and economical manufacturing processes. researchgate.net
Table 1: AI/ML Applications in Benzenepropanal, 4-ethoxy- Research
| Application Area | Potential Impact | Key Technologies |
|---|---|---|
| Novel Derivative Discovery | Rapid identification of new fragrance molecules with desired scent profiles. | Generative Adversarial Networks (GANs), Reinforcement Learning |
| Predictive Olfaction | Forecasting the odor characteristics of unsynthesized compounds. | Graph Neural Networks (GNNs), Quantitative Structure-Odor Relationship (QSOR) models |
| Synthesis Route Optimization | Designing efficient, sustainable, and cost-effective chemical syntheses. | Retrosynthesis Prediction Algorithms, Reaction Outcome Prediction |
| Consumer Preference Analysis | Tailoring new derivatives to meet market demands and trends. | Natural Language Processing (NLP), Sentiment Analysis |
High-Throughput Experimentation in Reaction Optimization
High-Throughput Experimentation (HTE) is a powerful methodology that enables the rapid and parallel execution of a large number of chemical reactions. researchgate.net This approach is particularly valuable for optimizing the synthesis of compounds like Benzenepropanal, 4-ethoxy-. By employing automated robotic platforms and miniaturized reaction vessels (such as 96-well plates), researchers can simultaneously screen a wide array of reaction parameters. researchgate.net
The synthesis of Benzenepropanal, 4-ethoxy- involves several steps where conditions such as catalyst choice, solvent, temperature, and reactant ratios are critical. HTE allows for the systematic and simultaneous investigation of these variables, quickly identifying the optimal conditions to maximize yield and purity while minimizing reaction time and resource consumption. nih.govencyclopedia.pub This is a significant advancement over the traditional one-variable-at-a-time approach, which is often slow and labor-intensive.
The data generated from HTE can also feed into machine learning models, creating a powerful feedback loop. The results from thousands of experiments can be used to train algorithms that predict reaction outcomes with increasing accuracy, further accelerating the optimization process and deepening the mechanistic understanding of the synthesis. nih.gov
Table 2: HTE Parameters for Optimization of Benzenepropanal, 4-ethoxy- Synthesis
| Parameter | Variables to Screen | Objective |
|---|---|---|
| Catalyst | Different types of acid/base or metal catalysts, catalyst loading. | Improve reaction rate and selectivity. |
| Solvent | Polarity, aprotic vs. protic, boiling point. | Enhance solubility and reaction efficiency. |
| Temperature | Range of temperatures for each reaction step. | Maximize product formation, minimize byproducts. |
| Reactant Ratio | Stoichiometric and non-stoichiometric ratios. | Optimize conversion and yield. |
| Reaction Time | Various time points for reaction completion. | Minimize energy consumption and cost. |
Nanotechnology and its Potential Interplay with Benzenepropanal, 4-ethoxy-
Nanotechnology offers transformative potential for controlling the release and enhancing the stability of volatile fragrance compounds like Benzenepropanal, 4-ethoxy-. Nanoencapsulation involves entrapping the fragrance molecule within a nanocarrier, such as a polymeric nanoparticle, liposome, or silica (B1680970) nanocapsule. nih.govrsc.orgcd-bioparticles.net This technique protects the aldehyde from premature degradation due to oxidation or evaporation, thereby extending its shelf life and preserving its olfactory integrity. cd-bioparticles.net
A key advantage of nanoencapsulation is the ability to achieve controlled or triggered release. cd-bioparticles.net The release of Benzenepropanal, 4-ethoxy- can be modulated by the properties of the nanocarrier, responding to specific stimuli such as heat, light, pH changes, or moisture. researchgate.net For instance, polydopamine-modified silica nanocarriers have been developed that release their fragrance cargo upon illumination due to a photothermal effect. rsc.org This opens up possibilities for "smart" textiles that release a fresh scent throughout the day or in response to body heat.
The functional aldehyde group in Benzenepropanal, 4-ethoxy- makes it a candidate for pro-fragrance strategies where it is covalently bonded to a nanocarrier via a labile linker. researchgate.net The fragrance is then released upon the cleavage of this bond by an environmental trigger. This approach provides a dual-barrier system—both physical encapsulation and chemical bonding—for highly controlled release. researchgate.net Such systems could find applications in laundry care, personal care products, and functional textiles, providing long-lasting and on-demand fragrance experiences. nih.govnih.gov
Table 3: Nanocarrier Systems for Benzenepropanal, 4-ethoxy-
| Nanocarrier Type | Encapsulation Mechanism | Release Trigger | Potential Application |
|---|---|---|---|
| Polymeric Nanoparticles | Physical entrapment within a polymer matrix. acs.org | Diffusion, swelling, degradation. | Fabric softeners, personal care lotions. |
| Silica Nanocapsules | Entrapment within a silica shell via a sol-gel process. rsc.org | Rupture, diffusion, stimuli-responsive coatings. | High-stability perfumes, active packaging. |
| Liposomes | Encapsulation within a lipid bilayer vesicle. nih.gov | Fusion with surfaces, temperature changes. | Skin-contact products, cosmetics. |
| Functionalized Nanofibers | Incorporation into electrospun fibers. nih.gov | Diffusion, mechanical stress. | Scented textiles, air fresheners. |
Interdisciplinary Research with Emerging Fields in Chemical Biology (mechanistic focus)
The field of chemical biology provides powerful tools to investigate the molecular mechanisms underlying olfaction. Future research on Benzenepropanal, 4-ethoxy- should focus on its interaction with olfactory receptors (ORs), the proteins in the nasal epithelium that detect odorant molecules. nih.gov Understanding how the specific structural features of Benzenepropanal, 4-ethoxy-—its aldehyde group, ethoxy substituent, and carbon chain length—contribute to its binding affinity and activation of specific ORs is a key unexplored avenue.
By expressing a library of human ORs in cell-based assays, researchers can identify which specific receptors are activated by Benzenepropanal, 4-ethoxy-. nih.gov This can lead to the creation of a detailed "receptor map" for this molecule. Further studies using techniques like site-directed mutagenesis can pinpoint the specific amino acid residues within the receptor's binding pocket that are crucial for interaction. This knowledge is fundamental to understanding the structure-odor relationship at a molecular level.
Moreover, investigating the role of odorant-binding proteins (OBPs) in transporting hydrophobic molecules like Benzenepropanal, 4-ethoxy- through the aqueous nasal mucus to the olfactory receptors is another critical area. nih.gov Elucidating the binding kinetics and conformational changes that occur when Benzenepropanal, 4-ethoxy- interacts with different OBP subtypes will provide a more complete picture of the initial events in odor perception. nih.gov This mechanistic insight could enable the rational design of novel fragrance molecules with tailored affinities for specific receptors, potentially leading to the creation of entirely new scent experiences.
Q & A
Q. What are the optimal synthetic routes for 4-ethoxybenzenepropanal, and how can purity be ensured?
- Methodological Answer : A Friedel-Crafts alkylation or aldol condensation can be employed, using 4-ethoxybenzaldehyde (CAS 104-53-0) as a precursor . Purity is achieved via column chromatography with silica gel (60–120 mesh) and verified by thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4). Recrystallization in ethanol at low temperatures minimizes impurities. Confirm purity via NMR (δ 9.8 ppm for aldehyde protons) and GC-MS (retention time ~12.5 min on Rtx-1 phase) .
Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-ethoxybenzenepropanal?
- Methodological Answer :
- ¹H NMR : Look for a triplet at δ 2.8–3.0 ppm (CH₂ adjacent to aldehyde) and a singlet at δ 1.3 ppm (ethoxy -CH₂CH₃) .
- IR : Stretching vibrations at ~1720 cm⁻¹ (aldehyde C=O) and 1250 cm⁻¹ (C-O of ethoxy) .
- GC-MS : Molecular ion peak at m/z 178 (C₁₁H₁₄O₂) with fragmentation patterns matching ethoxy and propanal groups .
Q. What are the stability considerations for 4-ethoxybenzenepropanal under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Store in neutral buffers (pH 6–8) to prevent aldehyde oxidation. Acidic conditions (pH <4) promote polymerization .
- Thermal Stability : Decomposition occurs above 80°C; store at 2–8°C under nitrogen .
Advanced Research Questions
Q. How does the ethoxy substituent influence reactivity in nucleophilic addition reactions compared to hydroxy or methoxy analogs?
- Methodological Answer : The electron-donating ethoxy group increases electron density on the benzene ring, enhancing electrophilicity at the aldehyde group. Compare reaction rates with 4-hydroxybenzenepropanal (CAS 20238-83-9) using kinetic studies (UV-Vis monitoring at 270 nm). Ethoxy derivatives show 1.5× faster imine formation with aniline .
Q. What chromatographic methods resolve regioisomeric or isobaric impurities in 4-ethoxybenzenepropanal synthesis?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water 70:30) to separate 3-ethoxy isomers (retention time difference ~0.8 min). For GC-MS, employ PFPA (pentafluoropropionic anhydride) derivatization to enhance volatility; 4-ethoxy isomers exhibit 20% longer retention than 3-ethoxy analogs on Rtx-1 columns .
Q. How can contradictory spectral data for 4-ethoxybenzenepropanal derivatives be resolved?
Q. What strategies optimize 4-ethoxybenzenepropanal as a biochemical probe for protein-ligand binding studies?
- Methodological Answer : Functionalize the aldehyde group with hydrazine or hydroxylamine to create Schiff base linkages. Use SPR (surface plasmon resonance) to measure binding affinity with target proteins (e.g., cytochrome P450). Compare with 4-methoxy analogs to assess ethoxy’s steric/electronic effects .
Q. How can computational modeling predict the environmental fate of 4-ethoxybenzenepropanal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
